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An In-depth Technical Guide to 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine

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Executive Summary: 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine, also known as LysoPC(17:1), is a lysophosphatidylcholine (LPC) characterized by a 17-carbon monounsaturated acyl chain. As a member of the LPC family, it is a key intermediate in phospholipid metabolism and an important signaling molecule involved in a myriad of cellular processes. Its unique odd-chain structure makes it a valuable tool in research for studying the biophysical properties of cell membranes and as an internal standard in lipidomics. This guide provides a comprehensive overview of its structure, physicochemical properties, biological roles, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties Structure and Nomenclature

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a glycerophospholipid. Its structure consists of a glycerol backbone where the sn-1 position is esterified with (10Z)-heptadecenoic acid, the sn-2 position contains a free hydroxyl group, and the sn-3 position is attached to a phosphocholine head group.

- IUPAC Name: [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]
- Synonyms: 17:1 Lyso PC, LPC(17:1), PC(17:1(10Z)/0:0), 10Z-heptadecenoyl-lysophosphatidylcholine[1]



• Chemical Formula: C25H50NO7P[1]

Physicochemical Properties

The quantitative properties of this lipid are crucial for its application in experimental systems. A summary of its computed properties is provided below.

| Property | Value | Source |
|--|-----------------|------------|
| Molecular Weight | 507.6 g/mol | PubChem[1] |
| Exact Mass | 507.33248993 Da | PubChem[1] |
| XLogP3 | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 24 | PubChem[1] |
| Collision Cross Section (TIMS, [M+H]+) | 229.37 Ų | CCSbase[1] |
| Collision Cross Section (DT, [M+H]+) | 228.4 Ų | CCSbase[1] |

Biological Significance and Signaling Pathways Overview of Lysophosphatidylcholines (LPCs)

LPCs are produced by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[2] They are not merely metabolic intermediates but also potent lipid mediators that influence a wide range of biological activities, including inflammation, cell proliferation, and apoptosis.[2][3]

The acyl chain composition of LPCs dictates their specific functions. LPC(17:1) is of particular interest due to its odd-chain fatty acid. While most naturally occurring fatty acids have an even number of carbons, odd-chain fatty acids are found in certain dietary sources, such as dairy.[4] In research, odd-chain lipids like the saturated analog LPC(17:0) are used to study how subtle



changes in acyl chain length affect membrane properties like bilayer thickness and lipid packing.[5]

Signaling Mechanisms

LPCs exert their effects through various signaling pathways, often initiated by interacting with specific cell surface receptors or by directly modulating intracellular enzymes.

G Protein-Coupled Receptor (GPCR) Signaling: LPCs are known ligands for several G protein-coupled receptors, including G2A, GPR4, and OGR1.[6][7] Binding to these receptors can activate downstream signaling cascades involving Gαs, Gαi, Gαq, and Gα12/13 proteins, leading to the modulation of adenylyl cyclase, phospholipase C, and Rho GTPases.[6] This can result in a variety of cellular responses, from immune cell migration to changes in endothelial barrier function.[6][8] However, the role of LPC as a direct agonist for some of these receptors, like G2A, is debated, with some studies suggesting it may act as an antagonist to proton-sensing activation.[9]

Protein Kinase C (PKC) Modulation: LPCs have a complex, concentration-dependent effect on Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[2]

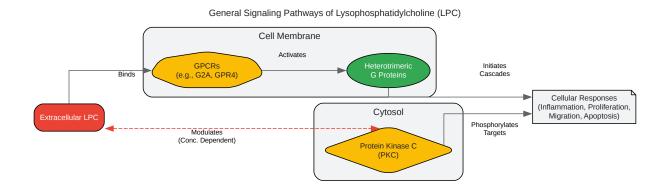
- Low concentrations (<20 μM) of LPC can activate PKC, often synergistically with diacylglycerol (DAG).[2][10]
- High concentrations (>30 μM) of LPC are inhibitory to PKC activity.[2][10]

This dual regulatory role suggests that fluctuations in local LPC concentration can fine-tune cellular signaling responses.[10]

Inhibition of Phosphatidylcholine Synthesis: LPCs can act as negative feedback regulators of their own synthesis pathway. Specifically, LPC inhibits the CDP-choline pathway by targeting the enzyme CTP:phosphocholine cytidylyltransferase (CT).[11] This inhibition leads to an accumulation of phosphocholine and a decrease in CDP-choline, thereby slowing the rate of de novo phosphatidylcholine synthesis.[11]

Visualized Signaling Pathways

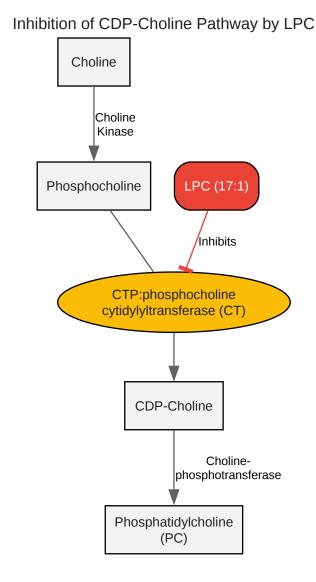




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General signaling pathways modulated by lysophosphatidylcholine (LPC).





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Inhibition of the CDP-choline pathway by lysophosphatidylcholine.

Experimental Protocols Chemical and Enzymatic Synthesis

Synthesizing specific LPC species like LPC(17:1) is crucial for research. While challenging due to potential acyl migration, regioselective methods have been developed.

General Chemo-Enzymatic Synthesis Protocol Outline: This approach combines chemical protection and enzymatic acylation to achieve high purity.



- Starting Material: Use a commercially available, optically pure glycerol derivative like sn-glycero-3-phosphocholine (GPC).
- Protection: Chemically protect the sn-2 hydroxyl group of GPC. This step is critical to prevent acylation at this position.
- Enzymatic Acylation: Use a lipase, such as from Thermomyces lanuginosus, to catalyze the
 esterification of the sn-1 hydroxyl group with the desired fatty acid ((10Z)-heptadecenoic
 acid).[12] The reaction is often performed in a solvent-free system to improve yield.[12]
- Deprotection: Remove the protecting group from the sn-2 position under mild conditions to prevent acyl migration. A recently developed method uses trifluoroacetic acid (TFA) in an aqueous solution for exceedingly mild deprotection, avoiding the need for chromatographic purification which can induce isomerization.[13]
- Purification & Verification: The final product's purity and structure are verified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Preparation of Model Membranes (Liposomes)

LPC(17:1) can be incorporated into liposomes to study membrane biophysics or its interaction with membrane proteins.

Protocol for Unilamellar Liposome Preparation via Extrusion:

- Lipid Film Formation:
 - Dissolve the dry lipid powder (e.g., a mixture of a bulk phospholipid like POPC and a smaller percentage of LPC(17:1)) in a suitable organic solvent like chloroform in a roundbottom flask.
 - Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) while rotating the flask to create a thin, even lipid film on the inner surface.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:



- Add an aqueous buffer of choice (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (T_m) of the primary lipid.
- Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 - Load the MLV suspension into a gas-tight syringe.
 - Assemble a mini-extruder apparatus with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
 - Heat the extruder block to a temperature above the lipid's T_m.
 - Force the lipid suspension through the membrane multiple times (typically an odd number, e.g., 21 passes). This process disrupts the MLVs and forces them to re-form into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.
- Storage: Store the resulting liposome solution at 4°C and use within a few days for optimal stability.



Dry Lipid Powder (e.g., POPC + LPC 17:1) Dissolve in Chloroform Evaporate Solvent (Nitrogen Stream) Dry Under Vacuum Result: Thin Lipid Film Hydrate with Aqueous Buffer Extrude through 100 nm Membrane Unilamellar Liposomes

Experimental Workflow for Liposome Preparation

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(LUVs)

Workflow for preparing unilamellar liposomes from dry lipid.



Applications in Research and Drug Development

- Model Membranes: The uncommon odd-chain structure of LPC(17:1) subtly alters bilayer
 properties compared to its even-chain counterparts.[5] This makes it an excellent tool for
 biophysical studies investigating the effects of chain length and membrane packing on the
 function and insertion of membrane proteins.[5]
- Lipidomics Standard: Because it is not highly abundant in most biological systems,
 LPC(17:1) serves as an ideal internal standard for mass spectrometry-based lipidomics. Its well-defined structure allows for accurate quantification of other, more common LPC species in complex biological samples.[5]
- Drug Delivery: As a lysophospholipid, LPC(17:1) can be incorporated into liposomal drug formulations. Its conical shape can influence vesicle curvature and stability, potentially impacting drug encapsulation and release kinetics.[5] For example, LPCs containing therapeutic fatty acids like EPA have been shown to enhance their delivery to the brain.[14]
- Probing Disease Mechanisms: Given the role of LPCs in inflammation, atherosclerosis, and
 metabolic diseases, LPC(17:1) can be used in cell-based assays to probe the signaling
 pathways involved in these conditions.[3][15] Studying its specific effects can help delineate
 the structure-activity relationships of different LPC species in disease progression.

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